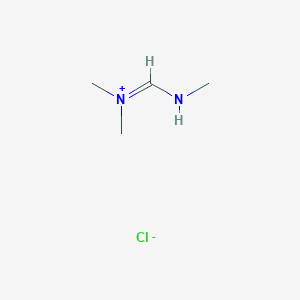
N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorinated phenyl ring, a pyridinylamino group, and a thiazolylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Pyridinylamino Group: The thiazole intermediate can be further reacted with a pyridinylamine derivative.
Acetamide Formation: The final step involves the acylation of the amine group with an acetic acid derivative, such as acetyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorinated phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium amide in liquid ammonia, thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential as an inhibitor of specific enzymes or receptors. Its fluorinated phenyl ring and thiazole moiety are structural features that can enhance binding affinity and selectivity towards biological targets.
Industry
In the industrial sector, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of these targets, inhibiting their activity or modulating their function. The fluorinated phenyl ring and thiazole moiety contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide
- N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide
- N-(4-bromo-3-(trifluoromethyl)phenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide
Uniqueness
N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide is unique due to the presence of both a fluorinated phenyl ring and a thiazole moiety. These structural features enhance its chemical stability, binding affinity, and selectivity towards biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N4OS/c18-13-5-4-10(7-12(13)17(19,20)21)23-15(26)8-11-9-27-16(24-11)25-14-3-1-2-6-22-14/h1-7,9H,8H2,(H,23,26)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOQPDGFKKZZHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B2912749.png)



![1-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2912754.png)
![N-(3,5-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2912755.png)
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3,5-dimethoxybenzamide](/img/structure/B2912756.png)

![2,3,4-trifluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide](/img/structure/B2912759.png)
![7-methoxy-1-methyl-1,3a,4,9b-tetrahydro-3H-chromeno[4,3-c]isoxazol-9-yl methyl ether](/img/structure/B2912763.png)




